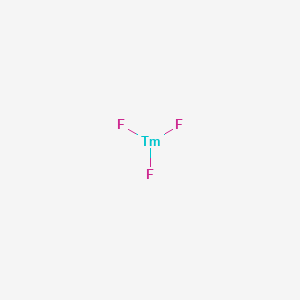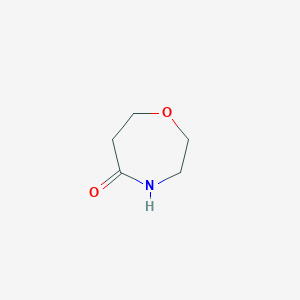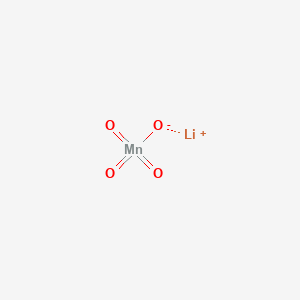
Lithium permanganate
描述
Lithium permanganate is an inorganic compound with the chemical formula LiMnO4 . It can be produced by the reaction of lithium sulfate and barium permanganate . The trihydrate LiMnO4·3H2O can be crystallized from the solution .
Synthesis Analysis
Lithium Manganate (LM) nanoparticles have been prepared via the sol-gel method through a stoichiometric quantity of Manganese acetate tetrahydrate, Lithium hydroxide monohydrate, and Citric acid anhydrous taken in 1:2:3 ratios . The calcination was done with the resulting powder samples at different temperatures of 600 °C and 700 °C .Molecular Structure Analysis
The crystal structure of lithium permanganate and its trihydrate has been studied . The bulk of the oxides can be described as an aperiodic crystal consisting of randomly stacked domains that correspond to three variants of monoclinic structure .Chemical Reactions Analysis
Lithium permanganate decomposes violently at 199 °C: 2 LiMnO4 → Li2O + 2MnO2 + ³/₂ O2 .Physical And Chemical Properties Analysis
Lithium permanganate has a high specific heat and electrochemical potential . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .科学研究应用
Impact on Circadian Rhythms : Lithium impacts the amplitude and period of the molecular circadian clockwork. It has been used in treating Bipolar Disorder, associated with circadian rhythm disruptions. Research has shown that lithium lengthens the circadian period of behavioral rhythms and enhances the amplitude of molecular oscillations in various tissues, which may involve a GSK3-mediated signaling pathway (Li et al., 2012).
Application in Lithium Batteries : Lithium permanganate's reaction in water leads to the formation of lithium manganese dioxides, which are promising cathode materials for lithium secondary batteries. These dioxides exhibit good capacity for lithium through an intercalation mechanism, which is crucial for high-performance batteries (Chen & Whittingham, 1997).
Effects on Neurotransmitters and Mood Disorders : Lithium is known to regulate neurotransmitters and has neuroprotective effects, making it a critical component in the treatment of bipolar disorder and other mood affect disorders. It influences various molecular targets and pathways, including GSK3β, which regulates circadian rhythm (Yin et al., 2006).
Neuroprotective vs. Neurotoxic Effects : Long-term lithium therapy's impact on the central nervous system shows conflicting evidence of both neuroprotective and neurotoxic effects. This highlights the complexity and potential risks associated with lithium therapy, especially in bipolar disorder treatment (Fountoulakis et al., 2008).
Role in Alzheimer's Disease : Lithium has shown potential in modifying Alzheimer's disease-related biomarkers, particularly in patients with mild cognitive impairment. It may attenuate cognitive and functional decline, indicating its disease-modifying properties in the Alzheimer's disease continuum (Forlenza et al., 2019).
Impact on Aging and Genomic Expression : Lithium has been found to increase survival during normal aging in Caenorhabditis elegans by altering gene expression related to nucleosome-associated functions. This suggests lithium's potential role in modulating histone methylation and chromatin structure (McColl et al., 2008).
Toxicity Profile : A systematic review and meta-analysis have identified lithium's association with increased risk of reduced urinary concentrating ability, hypothyroidism, hyperparathyroidism, and weight gain. However, the risk of end-stage renal failure remains low, indicating a need for careful monitoring during lithium therapy (McKnight et al., 2012).
Pharmacogenetics of Lithium Treatment : The International Consortium on Lithium Genetics (ConLiGen) initiative aims to study the genetic basis of response to lithium treatment in bipolar disorder. This large-scale collaborative effort seeks to elucidate the genetic underpinnings of lithium response, providing insights into its therapeutic mechanisms (Schulze et al., 2010).
Mechanism in Alzheimer’s Disease and Neurodegeneration : Lithium reduces tau phosphorylation through inhibition of glycogen synthase kinase-3, suggesting a potential intervention strategy for Alzheimer’s disease (Hong et al., 1997).
安全和危害
Lithium-ion cells and batteries pose safety risks along with their favorable characteristics such as high energy and power densities . The numerous differences in chemistries and form-factors along with poor manufacturing quality in some cases, can lead to unpredictable field failures with this battery chemistry .
未来方向
The main drivers for developing Li-ion batteries for efficient energy applications include energy density, cost, calendar life, and safety . The high energy/capacity anodes and cathodes needed for these applications are hindered by challenges like aging and degradation, improved safety, material costs, and recyclability .
属性
IUPAC Name |
lithium;permanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Mn.4O/q+1;;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAIUDFKHZGSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Mn](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiMnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635766 | |
| Record name | Lithium oxido(trioxo)manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium permanganate | |
CAS RN |
13453-79-7 | |
| Record name | Lithium oxido(trioxo)manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




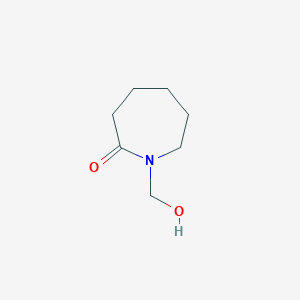
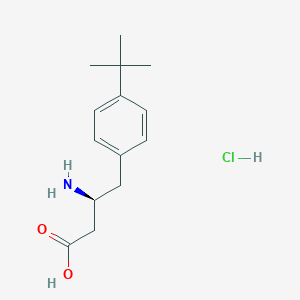
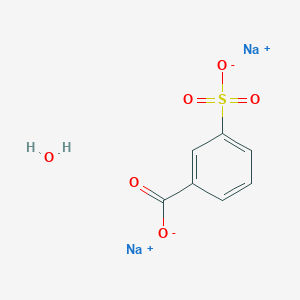

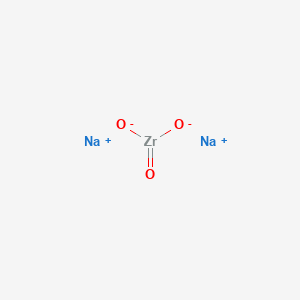
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
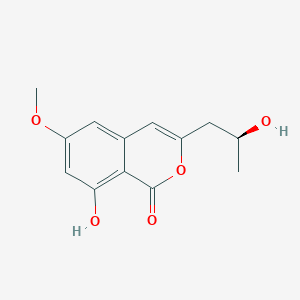
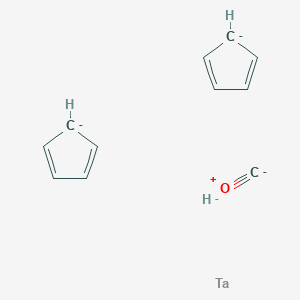

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
